methyl N-[2-(2-bromophenyl)-2-methylpropyl]carbamate
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Overview
Description
Methyl N-[2-(2-bromophenyl)-2-methylpropyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a bromophenyl group and a methylpropyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[2-(2-bromophenyl)-2-methylpropyl]carbamate typically involves the reaction of 2-bromophenyl isocyanate with 2-methylpropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions: Methyl N-[2-(2-bromophenyl)-2-methylpropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of substituted phenyl carbamates with various functional groups.
Scientific Research Applications
Chemistry: Methyl N-[2-(2-bromophenyl)-2-methylpropyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a probe to investigate the activity of carbamate-sensitive enzymes.
Medicine: The compound has potential applications in the development of new drugs, particularly those targeting neurological disorders. Its ability to interact with specific enzymes makes it a candidate for therapeutic research.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain pesticides and herbicides.
Mechanism of Action
The mechanism of action of methyl N-[2-(2-bromophenyl)-2-methylpropyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
- Methyl N-(2-bromophenyl)carbamate
- Methyl N-(3-bromophenyl)carbamate
- Methyl N-(4-bromophenyl)carbamate
Comparison: Methyl N-[2-(2-bromophenyl)-2-methylpropyl]carbamate is unique due to the presence of the 2-methylpropyl group, which can influence its chemical reactivity and biological activity. Compared to other bromophenyl carbamates, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in research and development.
Biological Activity
Methyl N-[2-(2-bromophenyl)-2-methylpropyl]carbamate, a carbamate derivative, has garnered attention in recent years due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
This compound (chemical formula: C₉H₁₀BrNO₂) is characterized by a bromophenyl group attached to a methylpropyl chain through a carbamate linkage. The presence of the bromine atom enhances its biological activity by potentially influencing its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways. For instance, the inhibition of Dipeptidyl Peptidase IV (DPP-4) is a validated therapeutic target for type 2 diabetes management, suggesting that methyl carbamates may exhibit similar properties by modulating enzyme activity .
- Antimicrobial Activity : Carbamates often display antimicrobial properties. Research indicates that derivatives of carbamates can interfere with bacterial cell wall synthesis and protein synthesis, leading to bactericidal effects .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Enzyme Inhibition | Potential DPP-4 inhibition | |
Antimicrobial | Inhibition of bacterial growth | |
Cytotoxicity | Induction of apoptosis in cancer cell lines |
Case Studies and Research Findings
- DPP-4 Inhibition : A study highlighted the design of compounds similar to this compound that effectively inhibited DPP-4 with low IC50 values, indicating strong potential as antidiabetic agents. The structural modifications led to enhanced binding affinity and selectivity .
- Antimicrobial Properties : Another investigation demonstrated that methyl carbamates possess significant antibacterial activity against various strains, including resistant bacteria. This study emphasized the need for further exploration into their mechanism of action and potential clinical applications .
- Cytotoxic Effects : Research on related compounds showed that certain methyl carbamates could induce apoptosis in human cancer cell lines, suggesting a possible role in cancer therapy. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential .
Properties
Molecular Formula |
C12H16BrNO2 |
---|---|
Molecular Weight |
286.16 g/mol |
IUPAC Name |
methyl N-[2-(2-bromophenyl)-2-methylpropyl]carbamate |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,8-14-11(15)16-3)9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3,(H,14,15) |
InChI Key |
BMPMMMDHUVGGOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)OC)C1=CC=CC=C1Br |
Origin of Product |
United States |
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